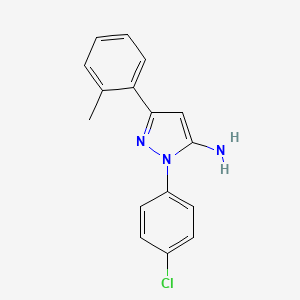![molecular formula C11H6FN3OS B12024709 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the thiazolotriazole class This compound is characterized by a thiazole ring fused to a triazole ring, with a fluorobenzylidene substituent at the 5-position
准备方法
The synthesis of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves several steps. One common method starts with the preparation of 1,2,4-triazole-3-thioles, which are then alkylated to form S-alkylated triazoles. These intermediates undergo cyclization in the presence of sulfuric acid to form thiazolotriazoles. Finally, the target compound is synthesized by treating the thiazolotriazoles with 4-fluorobenzaldehyde, chloroacetic acid, and anhydrous sodium acetate in the presence of acetic acid and acetic anhydride .
化学反应分析
5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown antimicrobial activity against certain bacteria and fungi.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific proteins and signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar compounds to 5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolotriazoles and thiazole derivatives. These compounds share a common thiazole ring structure but differ in their substituents and overall molecular architecture. For example:
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds have similar biological activities and are used in antimicrobial and anticancer research.
Thiazole derivatives: These include compounds like thiazole-based antibiotics and antifungal agents, which have a wide range of medicinal applications.
The uniqueness of this compound lies in its specific fluorobenzylidene substituent, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H6FN3OS |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
(5E)-5-[(3-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C11H6FN3OS/c12-8-3-1-2-7(4-8)5-9-10(16)15-11(17-9)13-6-14-15/h1-6H/b9-5+ |
InChI 键 |
TWRNQIDEZMQWHZ-WEVVVXLNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)/C=C/2\C(=O)N3C(=NC=N3)S2 |
规范 SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N3C(=NC=N3)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide](/img/structure/B12024641.png)

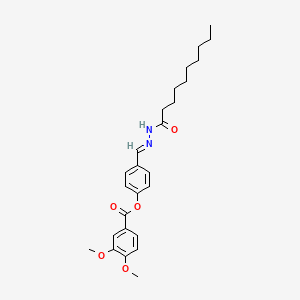
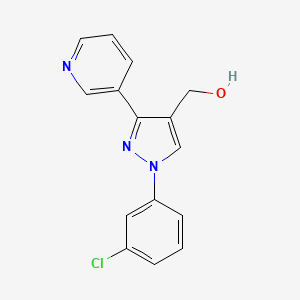
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12024678.png)
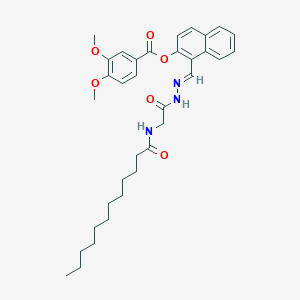
![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)

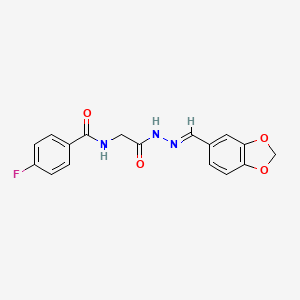
![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)
